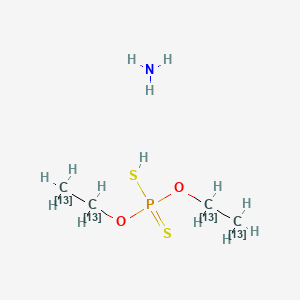
azane;di((1,2-13C2)ethoxy)-sulfanyl-sulfanylidene-lambda5-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azane;di((1,2-13C2)ethoxy)-sulfanyl-sulfanylidene-lambda5-phosphane is a compound that features stable isotope labeling, making it valuable in various scientific research applications. This compound is a labeled analogue of O,O-Diethyl Thiophosphate, which is used in the synthesis of novel phosphorothioates and phosphorodithioates.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of azane;di((1,2-13C2)ethoxy)-sulfanyl-sulfanylidene-lambda5-phosphane involves the incorporation of stable isotopes into the molecular structure. The specific synthetic routes and reaction conditions are tailored to ensure the incorporation of the 13C isotopes at the desired positions. The compound is typically synthesized through a series of organic reactions involving ethoxy and sulfanyl groups.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process includes strict process parameter control and quality assurance measures to maintain the integrity of the stable isotopes. The compound is stored under inert atmosphere at low temperatures to prevent degradation.
Analyse Des Réactions Chimiques
Types of Reactions
Azane;di((1,2-13C2)ethoxy)-sulfanyl-sulfanylidene-lambda5-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the compound into lower oxidation states.
Substitution: The ethoxy and sulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphine oxides, while substitution reactions can produce a variety of phosphorothioates and phosphorodithioates.
Applications De Recherche Scientifique
Azane;di((1,2-13C2)ethoxy)-sulfanyl-sulfanylidene-lambda5-phosphane has several scientific research applications, including:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Stable isotope labeling allows researchers to study metabolic pathways in vivo safely.
Medicine: Used in the synthesis of cholinesterase inhibitors, which have potential therapeutic applications.
Industry: Employed as environmental pollutant standards for detecting air, water, soil, sediment, and food contaminants.
Mécanisme D'action
The mechanism of action of azane;di((1,2-13C2)ethoxy)-sulfanyl-sulfanylidene-lambda5-phosphane involves its interaction with molecular targets through its ethoxy and sulfanyl groups. These interactions can modulate various biochemical pathways, including enzyme inhibition and activation. The stable isotope labeling allows for precise tracking of the compound’s distribution and metabolism in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
O,O-Diethyl Thiophosphate: The unlabeled analogue of azane;di((1,2-13C2)ethoxy)-sulfanyl-sulfanylidene-lambda5-phosphane.
Phosphorothioates: Compounds with similar phosphorus-sulfur bonds.
Phosphorodithioates: Compounds with two sulfur atoms bonded to phosphorus.
Uniqueness
This compound is unique due to its stable isotope labeling, which provides enhanced capabilities for tracking and studying its behavior in various systems. This labeling makes it particularly valuable for research applications that require precise quantification and analysis.
Propriétés
Formule moléculaire |
C4H14NO2PS2 |
|---|---|
Poids moléculaire |
207.24 g/mol |
Nom IUPAC |
azane;di((1,2-13C2)ethoxy)-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C4H11O2PS2.H3N/c1-3-5-7(8,9)6-4-2;/h3-4H2,1-2H3,(H,8,9);1H3/i1+1,2+1,3+1,4+1; |
Clé InChI |
HFRHTRKMBOQLLL-UJNKEPEOSA-N |
SMILES isomérique |
[13CH3][13CH2]OP(=S)(O[13CH2][13CH3])S.N |
SMILES canonique |
CCOP(=S)(OCC)S.N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


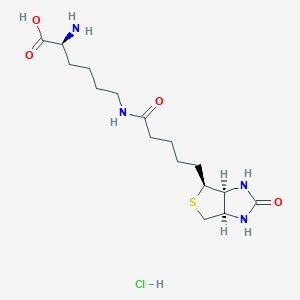
![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[2,1-b]purin-4-one](/img/structure/B13827603.png)
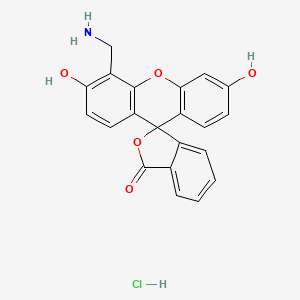
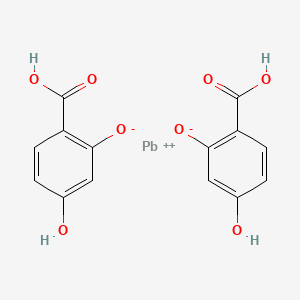
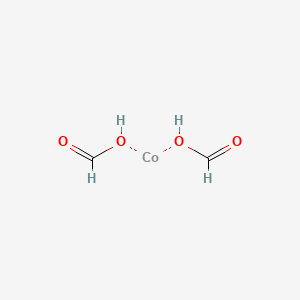
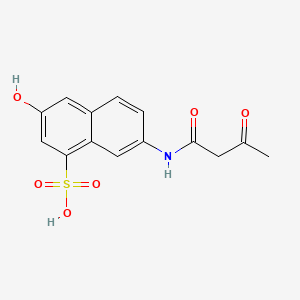
![Acetonitrile,[[(4-ethoxyphenyl)methylene]hydrazinyl]oxo-](/img/structure/B13827634.png)
![4,4-difluoro-N-formyl-N-[(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide](/img/structure/B13827643.png)
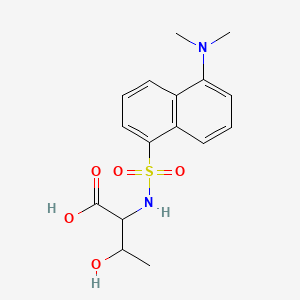
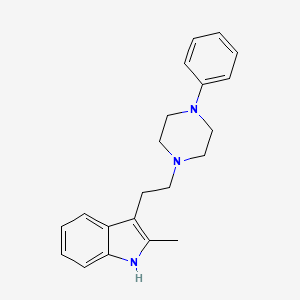
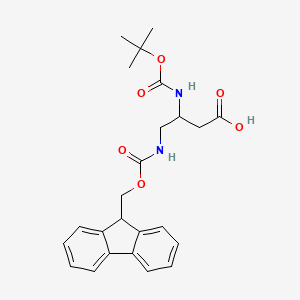
methanol](/img/structure/B13827656.png)


